molecular formula C7H4N4O B8221593 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B8221593
M. Wt: 160.13 g/mol
InChI Key: IUTMHDDNMSWORI-UHFFFAOYSA-N
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Description

The compound with the identifier “4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with its own set of reagents, catalysts, and conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactions, large-scale batch reactions, and the use of specialized equipment to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-2-5-1-6-7(12)9-4-10-11(6)3-5/h1,3-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMHDDNMSWORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N=CNN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=O)N=CNN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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